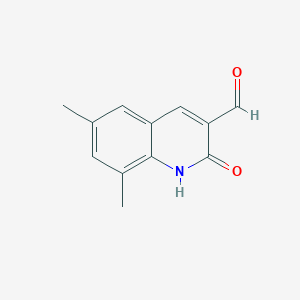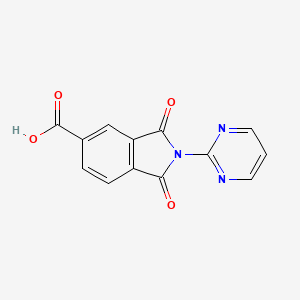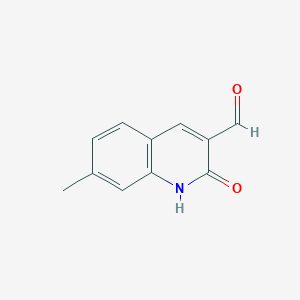
6,8-Dimethyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dimethyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde is a quinoline derivative, a class of heterocyclic aromatic organic compounds. Quinolines are known for their diverse range of biological activities and applications in medicinal chemistry. The specific compound is not directly mentioned in the provided papers, but the synthesis and characterization of similar quinolinecarbaldehydes and their derivatives are discussed, which can provide insights into its properties and potential applications.
Synthesis Analysis
The synthesis of quinolinecarbaldehydes can be achieved through various methods, including the Reimer-Tiemann, Vilsmeier-Haack, and Duff aldehyde synthesis methods. These methods are crucial for introducing carbonyl groups at specific positions on the quinoline ring. For instance, the Reimer-Tiemann method is used for the synthesis of 7-bromo-8-hydroxyquinoline-5-carbaldehyde, while the Vilsmeier-Haack and Duff reactions are employed for double formylation of quinoline derivatives . The Vilsmeier-Haack reaction is also utilized in the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes from 7-acetyl-2-arylindoles, indicating its versatility in constructing complex quinoline structures .
Molecular Structure Analysis
The molecular structure and geometry of quinoline derivatives are often confirmed using spectroscopic techniques such as NMR, infrared, and mass spectroscopy, as well as single-crystal X-ray diffraction methods. These techniques provide detailed information about the arrangement of atoms within the molecule and the presence of specific functional groups . The molecular structure is crucial for understanding the reactivity and interaction of the compound with biological targets.
Chemical Reactions Analysis
Quinolinecarbaldehydes can undergo various chemical reactions to form a wide range of derivatives. For example, Schiff base derivatives can be prepared from quinolinecarbaldehydes through a reaction with amines . Additionally, quinoline derivatives can be cyclized to form pyrazoloquinolines, as demonstrated by the reaction of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde with arylhydrazine hydrochlorides, followed by cyclization to afford 1-aryl-6,8-dibromo-1H-pyrazolo[4,3-c]quinolines .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinolinecarbaldehydes are characterized using a combination of techniques such as MS, HRMS, GC-MS, FTIR, electronic absorption spectroscopy, and multinuclear NMR. The electrochemical properties, including reduction and oxidation potentials, are influenced by the chemical structure, with the presence of a methyl group facilitating oxidation . The frontier molecular orbitals calculations support these findings and provide insights into the electronic properties of the compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
6,8-Dimethyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde is used in the synthesis of various novel compounds. For instance, its derivatives have been employed in the synthesis of quinoline-8-carbaldehydes and their cyclization into other complex structures. These synthesized compounds are then characterized using various techniques like IR, NMR, and MS, highlighting their potential in complex organic syntheses (Gao et al., 2012).
Development of New Synthetic Methodologies
Researchers have utilized 6,8-Dimethyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde in developing new synthetic methodologies. This includes the synthesis of various heterocyclic compounds that show significant potential in pharmaceutical and chemical industries. For example, methods for the preparation of 8-amino-7-quinolinecarbaldehyde have been improved using this compound, leading to the synthesis of 2-aryl-1,10-phenanthrolines (Riesgo et al., 1996).
Research in Organic Chemistry
In organic chemistry research, 6,8-Dimethyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde is pivotal for the synthesis and study of various organic compounds. It has been used in the preparation of derivatives like 1-allyl-3-(arylaminomethylene)quinoline-2,4-(1H,3H)-diones, which further undergo reactions like bromination and hydrolysis to form complex structures (Ukrainets et al., 2009).
Electrochemical and Spectroscopic Characterization
This compound is also used in electrochemical and spectroscopic characterization studies. Research has been conducted on the synthesis of selected quinolinecarbaldehydes and their Schiff base derivatives, providing insights into formylation transformations and their electrochemical properties (Wantulok et al., 2020).
DNA Photocleavage Activity
Another significant application is in the study of DNA photocleavage activity. Researchers synthesized hydrazones containing quinoline and pyrimidine rings and evaluated their DNA photocleavage activity. These compounds, derived from 6,8-Dimethyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde, displayed potential in understanding DNA interactions (Sharma et al., 2014).
Novel Derivatives Synthesis
The compound also facilitates the synthesis of derivatives with potential biological activities. For example, derivatives like 2-[quinolin-3(2)-yl]-1,3-diazaadamantanes have been synthesized, expanding the chemical diversity of compounds for further biological studies (Arutyunyan et al., 2014).
Algicidal Activity Studies
In the realm of ecological research, the compound has been used to synthesize novel structures with algicidal activities. These synthesized compounds show effectiveness against certain algae species, indicating their potential use in controlling harmful algal blooms (Kim et al., 2000).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
6,8-dimethyl-2-oxo-1H-quinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-7-3-8(2)11-9(4-7)5-10(6-14)12(15)13-11/h3-6H,1-2H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLNASSZZCFBTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(C(=O)N2)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354997 |
Source


|
| Record name | 6,8-Dimethyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |
CAS RN |
332883-19-9 |
Source


|
| Record name | 6,8-Dimethyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(2-Bromophenyl)methyl]-4-methylpiperazine](/img/structure/B1332484.png)






![(4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine](/img/structure/B1332520.png)
![4-Pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1332521.png)
